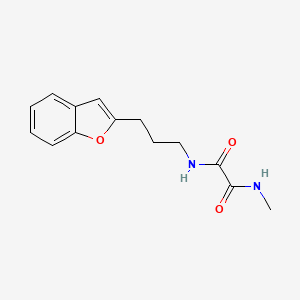

N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide” is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. For instance, 1-(Benzofuran-2-yl)-3-(substituted phenyl)-prop-2-ene-1-one was prepared by the reaction of 2-acetylbenzofuran with different aromatic aldehydes in the presence of alkali . Another example is the total synthesis of the naturally occurring demethoxy-egonol, a congener of which is used in the treatment of asthma and rheumatism .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been confirmed using various techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR . The molecular formula of a similar compound, N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxybenzyl)oxalamide, is C21H22N2O4, with a molecular weight of 366.417.Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions. For instance, 1-(3-(benzofuran-2-yl)-4H-pyrazol-4-ylidene)-2-phenylhydrazine was obtained by reacting benzofuran chalcone with hydrazine hydrate in the presence of sodium acetate .Applications De Recherche Scientifique

- Application : Researchers have demonstrated that BOA can control FRET by varying the intensity of an optical force (such as a laser beam). By focusing the laser on an isolated polymer droplet containing BOA, they observed accelerated energy transfer, visible as color changes due to dye mixing. This non-contact approach has potential applications in microchemistry and quantum dots .

- Application : BOA’s structural aspects, especially its interaction with sialic acid residues, could be relevant for anti-doping analysis. Investigating its presence in biological samples might help detect illicit drug use .

Optical Tweezers and Förster Resonance Energy Transfer (FRET)

Anti-Doping Analysis

Mécanisme D'action

While the specific mechanism of action for “N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide” is not explicitly mentioned in the search results, benzofuran derivatives have shown various biological activities. For example, some benzofuran hybrids have been studied as dual PI3K/VEGFR2 inhibitors targeting cancer .

Orientations Futures

Benzofuran derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research may focus on the design and synthesis of new benzofuran derivatives, evaluation of their biological activities, and exploration of their mechanisms of action .

Propriétés

IUPAC Name |

N'-[3-(1-benzofuran-2-yl)propyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-15-13(17)14(18)16-8-4-6-11-9-10-5-2-3-7-12(10)19-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMXSWHUKGDNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCCCC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)

![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)

![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2536553.png)

![3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2536554.png)